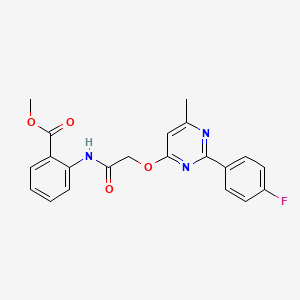

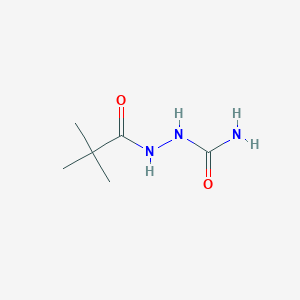

Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

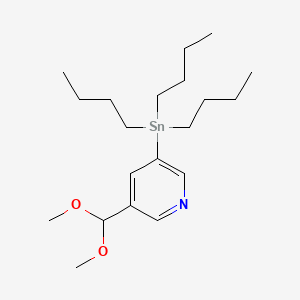

“Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate” is a complex organic compound. It has a molecular formula of C17H17FN2O5S and a molecular weight of 380.39 . The compound is available from suppliers such as ChemBridge Corporation and Vitas M Chemical Limited .

Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 27 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, and 1 secondary aliphatic amide .Scientific Research Applications

Synthesis and Antifolate Properties

- Methyl 2-(2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamido)benzoate has been explored in the synthesis of antifolate compounds. A study by Degraw et al. (1992) detailed the synthesis of a novel deazaaminopterin analogue using this compound. The analogue demonstrated potency comparable to methotrexate in inhibiting dihydrofolate reductase and L1210 cell growth, suggesting potential applications in cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Nucleophilic Replacement Reactions

- The compound has been involved in nucleophilic replacement reactions. Hill and Hough (1968) transformed Methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside, a similar compound, into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-tridoexy-D-xylo-hexose, highlighting its versatility in chemical transformations (Hill & Hough, 1968).

Herbicidal Activity

- Tamaru et al. (1996) synthesized a range of 6-acylsalicylates using a related compound, demonstrating its use in the development of novel herbicides with potent activity against barnyard grass. This indicates the potential of the compound in agricultural applications (Tamaru, Takehi, Masuyama, & Hanai, 1996).

General Chemical Synthesis

- The compound is used in various general chemical synthesis processes. For example, Sharma et al. (1988) used a structurally related compound in the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, demonstrating its utility in synthesizing complex molecules (Sharma, Petrie, & Korytnyk, 1988).

Pharmaceutical Applications

- A study by Hirohashi, Inaba, and Yamamoto (1975) explored the proton–fluorine coupling in ortho-fluorophenyl derivatives of 4-phenylthienopyrimidines, a category that includes compounds similar to this compound, suggesting potential applications in pharmaceutical research (Hirohashi, Inaba, & Yamamoto, 1975).

Properties

IUPAC Name |

methyl 2-[[2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-13-11-19(25-20(23-13)14-7-9-15(22)10-8-14)29-12-18(26)24-17-6-4-3-5-16(17)21(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERYJUZIGDTDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)